![molecular formula C21H28N2O2S B4085597 N-[1-(1-adamantyl)ethyl]-N'-(1,3-benzodioxol-5-ylmethyl)thiourea](/img/structure/B4085597.png)
N-[1-(1-adamantyl)ethyl]-N'-(1,3-benzodioxol-5-ylmethyl)thiourea
Overview
Description
N-[1-(1-adamantyl)ethyl]-N'-(1,3-benzodioxol-5-ylmethyl)thiourea is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and agricultural sciences. This compound is a thiourea derivative and is also known as ABEI.
Scientific Research Applications
N-[1-(1-adamantyl)ethyl]-N'-(1,3-benzodioxol-5-ylmethyl)thiourea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant antiviral, antibacterial, and antifungal activities. The compound has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, N-[1-(1-adamantyl)ethyl]-N'-(1,3-benzodioxol-5-ylmethyl)thiourea has been studied for its potential use in the development of herbicides and pesticides.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)ethyl]-N'-(1,3-benzodioxol-5-ylmethyl)thiourea is not fully understood. However, it has been suggested that the compound exerts its antiviral, antibacterial, and antifungal activities by inhibiting the activity of enzymes involved in cell wall synthesis. The compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-N'-(1,3-benzodioxol-5-ylmethyl)thiourea has been shown to have a range of biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, N-[1-(1-adamantyl)ethyl]-N'-(1,3-benzodioxol-5-ylmethyl)thiourea has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(1-adamantyl)ethyl]-N'-(1,3-benzodioxol-5-ylmethyl)thiourea is its broad-spectrum activity against various pathogens. Additionally, the compound has been shown to have low toxicity, making it a safe candidate for use in lab experiments. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-[1-(1-adamantyl)ethyl]-N'-(1,3-benzodioxol-5-ylmethyl)thiourea. One potential direction is the development of novel derivatives of the compound with improved activity against specific pathogens or diseases. Additionally, the compound could be studied further to understand its mechanism of action and potential applications in other fields such as agriculture and environmental sciences. Finally, the compound could be studied in preclinical and clinical trials to assess its potential as a therapeutic agent for various diseases.
properties
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-(1,3-benzodioxol-5-ylmethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-13(21-8-15-4-16(9-21)6-17(5-15)10-21)23-20(26)22-11-14-2-3-18-19(7-14)25-12-24-18/h2-3,7,13,15-17H,4-6,8-12H2,1H3,(H2,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHYBIBNUMXRIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NCC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]thiourea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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